

# Potential off-target effects of SGC-CBP30

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## Compound of Interest

Compound Name: *Sgc-cbp30*  
CAS No.: 1613695-14-9  
Cat. No.: B15604191

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## Technical Support Center: SGC-CBP30

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **SGC-CBP30**.

### Frequently Asked Questions (FAQs)

Q1: What is **SGC-CBP30** and what are its primary targets?

A1: **SGC-CBP30** is a potent and selective chemical probe that inhibits the bromodomains of the closely related transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] These proteins are histone acetyltransferases that play a crucial role in regulating gene expression.[3][4] **SGC-CBP30** acts as an acetyl-lysine competitive inhibitor.[4]

Q2: What are the known off-targets of **SGC-CBP30**?

A2: The most well-characterized off-targets of **SGC-CBP30** are the bromodomains of the BET (Bromodomain and Extra-Terminal domain) family, specifically BRD2, BRD3, and BRD4.[5][6] It

exhibits a 40-fold selectivity for CBP over the first bromodomain of BRD4 (BRD4(1)).<sup>[2]</sup> Weaker activity has also been reported against some G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters, such as Adrenergic receptor alpha 2C and PDE5.<sup>[5]</sup> A study has also identified the efflux transporter ABCG2 as a potential off-target.<sup>[7][8]</sup>

Q3: How can I minimize the risk of observing off-target effects in my experiments?

A3: To minimize off-target effects, it is crucial to use **SGC-CBP30** at the lowest effective concentration and for the shortest possible duration.<sup>[6]</sup> Running parallel experiments with a structurally distinct CBP/p300 inhibitor (e.g., I-CBP112) can help confirm that the observed phenotype is due to on-target activity.<sup>[6][9]</sup> Additionally, using a negative control compound, such as **SGC-CBP30N**, which is structurally similar but inactive against the target, is recommended to differentiate on-target from non-specific effects.<sup>[10][11]</sup> Genetic validation methods, such as siRNA or CRISPR-mediated knockdown of CBP and p300, can also be employed to corroborate the findings.<sup>[9][12]</sup>

Q4: What is the recommended concentration range for using **SGC-CBP30** in cell-based assays?

A4: The optimal concentration of **SGC-CBP30** will vary depending on the cell type and experimental context. It is recommended to perform a dose-response experiment to determine the minimal concentration that elicits the desired on-target effect.<sup>[13]</sup> Cellular activity is typically observed in the low micromolar range (e.g., 1  $\mu$ M).<sup>[14]</sup> However, at higher concentrations (e.g., >2.5  $\mu$ M), the risk of engaging off-targets like BET bromodomains increases.<sup>[5][6]</sup>

Q5: Are there alternative chemical probes for studying CBP/p300 function?

A5: Yes, several other chemical probes for CBP/p300 are available. I-CBP112 is a structurally different inhibitor that can be used as an orthogonal control.<sup>[4][6]</sup> CPI-637 is another alternative with a reported higher selectivity over BET bromodomains.<sup>[5]</sup> Using multiple probes with different chemical scaffolds can strengthen the evidence that the observed biological effects are due to the inhibition of CBP/p300.<sup>[11][15]</sup>

## Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with **SGC-CBP30**.

Problem 1: Unexpected or inconsistent experimental results.

- Possible Cause: Off-target effects due to high inhibitor concentration.
- Solution:
  - Perform a Dose-Response Curve: Determine the IC50 or EC50 for your specific assay to identify the optimal concentration range.[13]
  - Titrate Down the Concentration: Use the lowest concentration of **SGC-CBP30** that still produces the expected on-target phenotype.
  - Consult Selectivity Data: Refer to the selectivity profile of **SGC-CBP30** to understand potential off-targets at different concentrations (see Tables 1 and 2).

Problem 2: Phenotype resembles that of a BET inhibitor.

- Possible Cause: At higher concentrations, **SGC-CBP30** can inhibit BET bromodomains.[5][6]
- Solution:
  - Use an Orthogonal Approach: Repeat the experiment with a structurally unrelated CBP/p300 inhibitor that has a different off-target profile (e.g., I-CBP112).[6]
  - Employ a BET Inhibitor Control: Include a potent BET inhibitor (e.g., JQ1) as a positive control to distinguish between CBP/p300 and BET-driven phenotypes.[16]
  - Genetic Validation: Use siRNA or CRISPR to specifically knock down CBP and/or p300 and see if the phenotype is recapitulated.[9]

Problem 3: The observed phenotype is not rescued by overexpression of CBP/p300.

- Possible Cause: The phenotype may be due to an off-target effect or the inhibitor may be affecting a non-catalytic function of CBP/p300 that is not rescued by simple overexpression.
- Solution:

- Use a Negative Control: Treat cells with the inactive analog **SGC-CBP30N**.[\[10\]](#) If the phenotype persists, it is likely an off-target effect.
- Test for ABCG2 Inhibition: If your cells express the ABCG2 transporter, consider if its inhibition could be responsible for the observed phenotype, especially if using combination treatments.[\[7\]](#)[\[8\]](#)
- Comprehensive Off-Target Profiling: If the phenotype is critical and unexplained, consider broader off-target profiling assays like kinase or GPCR panels.[\[13\]](#)

## Data Presentation

Table 1: On-Target and Key Off-Target Binding Affinities of **SGC-CBP30**

Target	Assay Type	Affinity (Kd / IC50)	Reference(s)
CBP	Dissociation Constant (Kd)	21 nM	<a href="#">[2]</a> <a href="#">[17]</a>
p300	Dissociation Constant (Kd)	32 nM	<a href="#">[2]</a>
p300	Biolayer Interference (Kd)	47 nM	<a href="#">[5]</a>
CBP	IC50	21 - 69 nM	<a href="#">[3]</a>
p300	IC50	38 nM	<a href="#">[3]</a>
BRD4(1)	Dissociation Constant (Kd)	850 nM	<a href="#">[5]</a>
Adrenergic Receptor Alpha 2C	IC50	0.11 $\mu$ M	<a href="#">[5]</a>
PDE5	IC50	0.15 $\mu$ M	<a href="#">[5]</a>
Adrenergic Receptor Alpha 2A	IC50	0.57 $\mu$ M	<a href="#">[5]</a>
PAF	IC50	0.51 $\mu$ M	<a href="#">[5]</a>

Table 2: Selectivity Profile of **SGC-CBP30** Against Bromodomain Families

Bromodomain Family	Interaction	Selectivity Window	Reference(s)
BET (BRD4(1))	Weak Inhibition	~40-fold selective for CBP	[5][15]
BET (BRD2, BRD3)	Weak Inhibition	Activity observed in DSF assays	[5]
Other Bromodomains	No Significant Activity	Tested against a panel of 45 bromodomains	[5][18]

## Experimental Protocols

### Protocol 1: Differential Scanning Fluorimetry (DSF) for Off-Target Screening

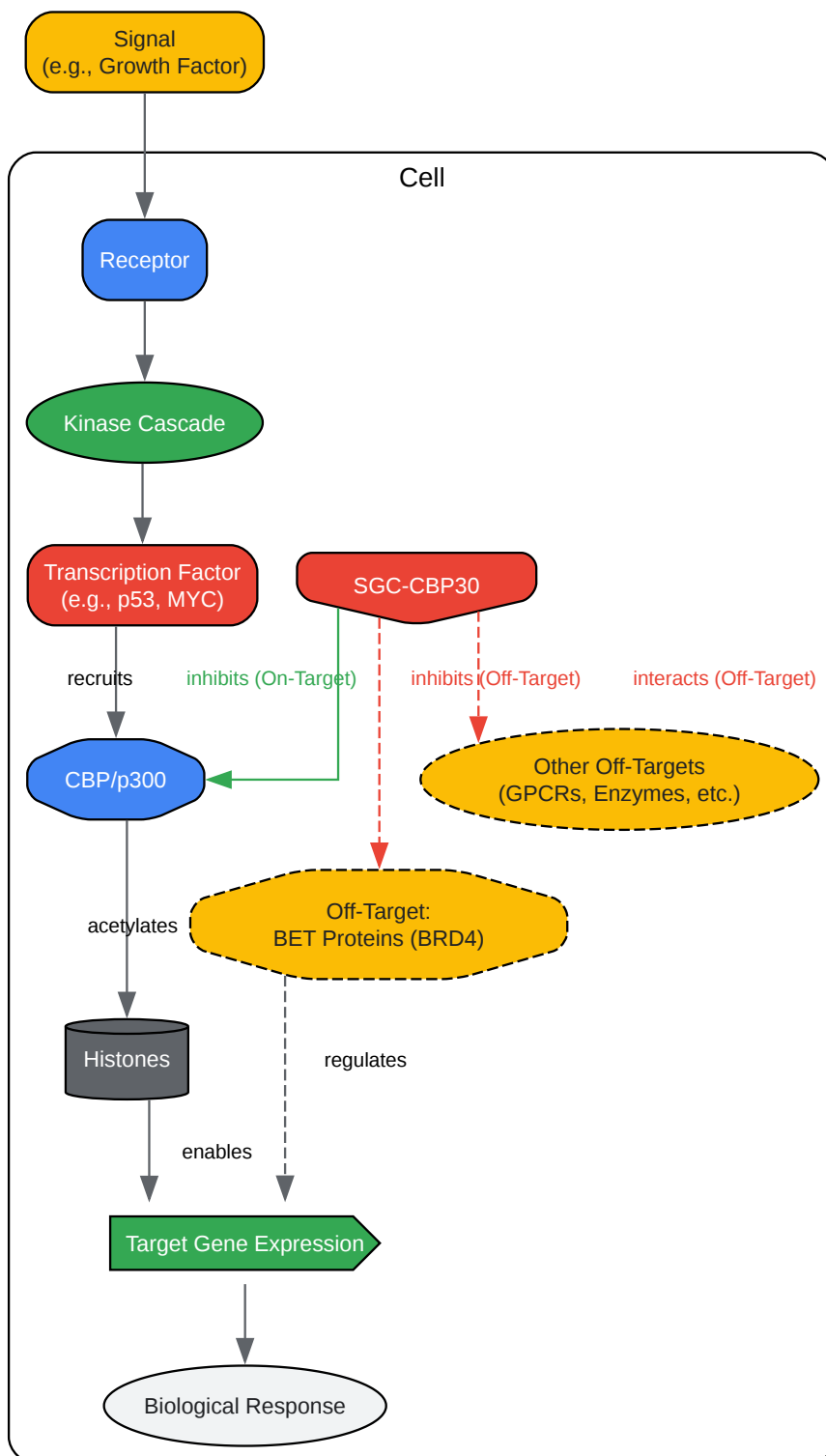
- Objective: To assess the binding of **SGC-CBP30** to a panel of purified bromodomains by measuring changes in protein melting temperature ( $\Delta T_m$ ).
- Methodology:
  - Protein Preparation: Purified bromodomain proteins are buffered in 10 mM HEPES pH 7.5, 500 mM NaCl.[10]
  - Assay Setup: In a 96-well plate, combine 2  $\mu$ M of each bromodomain protein with 10  $\mu$ M of **SGC-CBP30**.[6][10]
  - Fluorescent Dye: Add SYPRO Orange dye (1:1000 dilution) to each well.[10]
  - Thermal Denaturation: Use a real-time PCR machine to increase the temperature from 25°C to 96°C at a rate of 3°C per minute.[10]
  - Data Acquisition: Measure fluorescence at each temperature interval (excitation: 465 nm, emission: 590 nm).[10]

- Data Analysis: Fit the fluorescence data to a Boltzmann equation to determine the melting temperature ( $T_m$ ). A significant increase in  $T_m$  in the presence of **SGC-CBP30** indicates binding.[10]

#### Protocol 2: NanoBRET™ Assay for Cellular Target Engagement

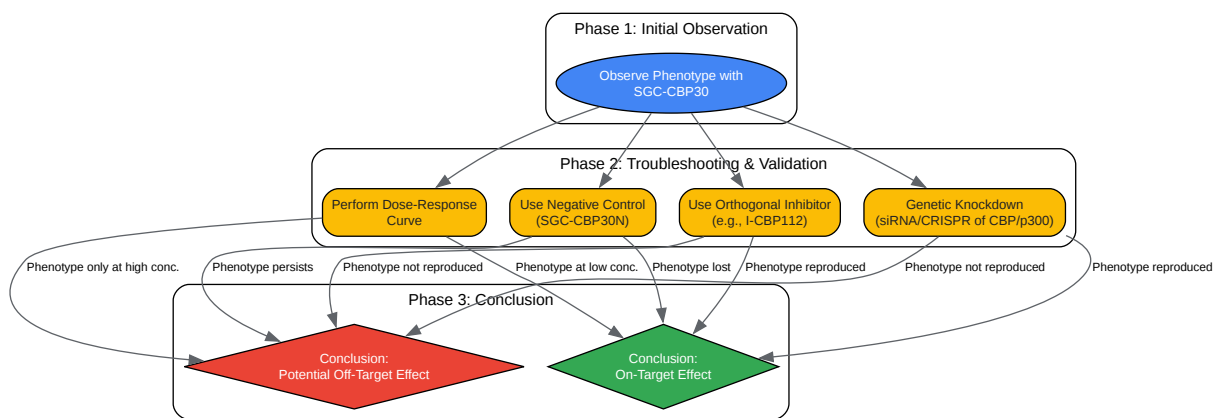
- Objective: To quantify the displacement of a histone H3.3-HaloTag fusion protein from a CBP bromodomain-NanoLuc® luciferase fusion protein in live cells by **SGC-CBP30**.
- Methodology:
  - Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding the CBP bromodomain-NanoLuc® fusion and the Histone H3.3-HaloTag® fusion.[6]
  - Compound Treatment: Plate the transfected cells and treat with a serial dilution of **SGC-CBP30**. [6]
  - NanoBRET™ Measurement: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoLuc® substrate to the cells.
  - Signal Detection: Measure both donor (NanoLuc®) and acceptor (HaloTag®) emission signals.
  - Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the EC50 value.[6]

## Mandatory Visualization



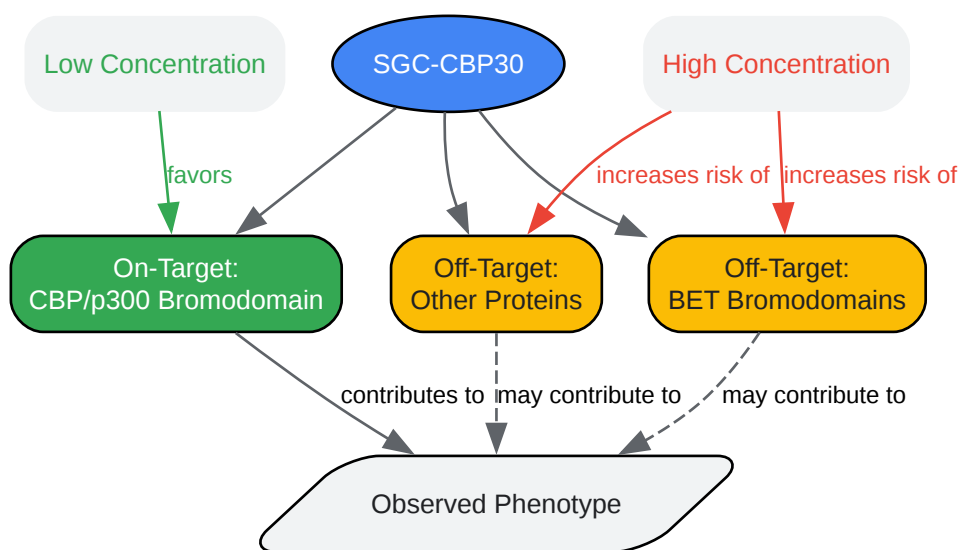
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Caption: On-target and potential off-target pathways of **SGC-CBP30**.



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Caption: Workflow for validating on-target effects of **SGC-CBP30**.



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Caption: Logical relationships of **SGC-CBP30** activity.

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## References

- [1. benchchem.com](https://www.benchchem.com) [benchchem.com]
- [2. medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]
- [3. stemcell.com](https://www.stemcell.com) [stemcell.com]
- [4. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC](https://pubmed.ncbi.nlm.nih.gov/) [pmc.ncbi.nlm.nih.gov]
- [5. Probe SGC-CBP30 | Chemical Probes Portal](https://www.chemicalprobes.org) [chemicalprobes.org]
- [6. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC](https://pubmed.ncbi.nlm.nih.gov/) [pmc.ncbi.nlm.nih.gov]
- [7. biorxiv.org](https://www.biorxiv.org) [biorxiv.org]
- [8. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed](https://pubmed.ncbi.nlm.nih.gov/) [pubmed.ncbi.nlm.nih.gov]
- [9. researchgate.net](https://www.researchgate.net) [researchgate.net]
- [10. SGC-CBP30 | Structural Genomics Consortium](https://www.thesgc.org) [thesgc.org]
- [11. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [12. The era of high-quality chemical probes - RSC Medicinal Chemistry \(RSC Publishing\) DOI:10.1039/D2MD00291D](https://pubs.rsc.org) [pubs.rsc.org]
- [13. benchchem.com](https://www.benchchem.com) [benchchem.com]
- [14. elifesciences.org](https://www.elifesciences.org) [elifesciences.org]
- [15. Chemical probes and inhibitors of bromodomains outside the BET family - MedChemComm \(RSC Publishing\) DOI:10.1039/C6MD00373G](https://pubs.rsc.org) [pubs.rsc.org]
- [16. pnas.org](https://www.pnas.org) [pnas.org]
- [17. researchgate.net](https://www.researchgate.net) [researchgate.net]

- [18. researchgate.net \[researchgate.net\]](#)
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